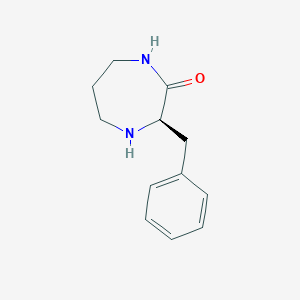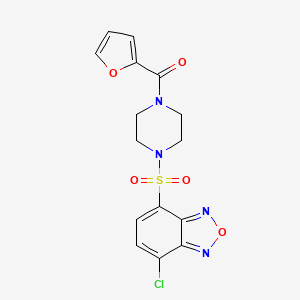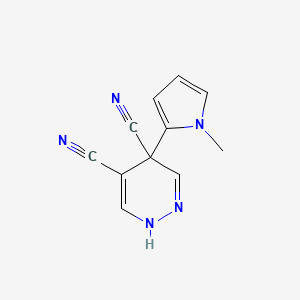
2-Chloro-6-fluoro-3-(2-nitroethenyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-fluoro-3-(2-nitroethenyl)quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of chloro, fluoro, and nitroethenyl groups, exhibits unique chemical properties that make it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-3-(2-nitroethenyl)quinoline typically involves multi-step reactions. One common method includes the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) in dimethylformamide (DMF) to form key intermediates
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and halogenation processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-6-fluoro-3-(2-nitroethenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed:
Reduction: 2-Amino-6-fluoro-3-(2-nitroethenyl)quinoline.
Substitution: Various substituted quinoline derivatives.
Cyclization: Polycyclic quinoline compounds.
Applications De Recherche Scientifique
2-Chloro-6-fluoro-3-(2-nitroethenyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological targets.
Medicine: Explored as a lead compound for developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials and dyes, benefiting from its unique chemical properties
Mécanisme D'action
The mechanism of action of 2-Chloro-6-fluoro-3-(2-nitroethenyl)quinoline involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.
Comparaison Avec Des Composés Similaires
2-Chloro-6-fluoroquinoline: Lacks the nitroethenyl group, resulting in different chemical reactivity and biological activity.
6-Fluoro-3-(2-nitroethenyl)quinoline:
2-Chloro-3-(2-nitroethenyl)quinoline: Lacks the fluoro group, which may influence its biological activity and chemical stability
Uniqueness: 2-Chloro-6-fluoro-3-(2-nitroethenyl)quinoline is unique due to the combination of chloro, fluoro, and nitroethenyl groups, which confer distinct chemical properties and biological activities
Propriétés
Numéro CAS |
1031929-30-2 |
|---|---|
Formule moléculaire |
C11H6ClFN2O2 |
Poids moléculaire |
252.63 g/mol |
Nom IUPAC |
2-chloro-6-fluoro-3-(2-nitroethenyl)quinoline |
InChI |
InChI=1S/C11H6ClFN2O2/c12-11-7(3-4-15(16)17)5-8-6-9(13)1-2-10(8)14-11/h1-6H |
Clé InChI |
RJQOIWQFIZDXIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=C(C=C2C=C1F)C=C[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one](/img/structure/B12623663.png)
![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12623665.png)
![3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12623668.png)
![1-[3-(3-Hydroxypropoxy)-4-methoxyphenyl]-3-methylbutan-1-one](/img/structure/B12623669.png)
![4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623671.png)


![7-Oxa-12-thia-3-aza-spiro[5.6]dodecane](/img/structure/B12623691.png)

![2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12623699.png)

![6-(3-Chlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12623719.png)


